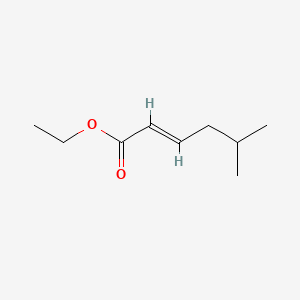

Ethyl 5-methylhex-2-enoate

説明

Significance of Alpha, Beta-Unsaturated Esters in Organic Synthesis

Alpha, beta-unsaturated esters are a specific subclass of esters that feature a carbon-carbon double bond between the α and β positions relative to the carbonyl group. This structural motif imparts unique reactivity, making them exceptionally useful in organic synthesis. beilstein-journals.orgnih.gov They serve as key structural components in numerous biologically active molecules. nih.govrsc.org

The conjugated system of the double bond and the carbonyl group allows for a variety of chemical transformations. They are susceptible to 1,4-conjugate addition reactions (Michael additions), where nucleophiles add to the β-carbon. This reactivity is fundamental in the formation of new carbon-carbon and carbon-heteroatom bonds. Furthermore, the double bond can participate in cycloaddition reactions, such as the Diels-Alder reaction, providing a powerful tool for the construction of complex cyclic systems.

The stereoselective synthesis of α,β-unsaturated esters, controlling the geometry of the double bond (E/Z isomerism), is a critical aspect of modern organic synthesis, as the biological activity of molecules can be highly dependent on their stereochemistry. nih.govrsc.org

Contextualization of Ethyl 5-methylhex-2-enoate within Ester Chemistry

This compound is an α,β-unsaturated ester with the chemical formula C9H16O2. buyersguidechem.comnih.gov Its structure consists of a six-carbon chain with a double bond at the second position and a methyl group at the fifth position, with the carboxylic acid group esterified with ethanol. The IUPAC name for this compound is ethyl (2E)-5-methyl-2-hexenoate, indicating the trans (E) configuration of the double bond. sigmaaldrich.com

This specific ester is of interest due to its potential applications and as a model compound for studying the reactivity of α,β-unsaturated esters. Its synthesis can be achieved through various methods, a common one being the Wittig reaction. researchgate.net For instance, the reaction of isovaleraldehyde with triethyl phosphonoacetate in the presence of a base like sodium hydride yields (E)-Ethyl 5-methylhex-2-enoate. researchgate.net Another approach involves the saponification of its ethyl ester precursor using lithium hydroxide.

Review of Current Research Trajectories Involving Unsaturated Esters

Current research involving unsaturated esters is diverse and expanding. A significant focus is on the development of new, efficient, and stereoselective synthetic methods. nih.govrsc.org This includes the use of novel catalysts, such as those based on transition metals like palladium, ruthenium, and molybdenum, to control the geometry of the double bond during synthesis. organic-chemistry.orgacs.orgnih.gov For example, recent studies have demonstrated the use of molybdenum catalysts for the stereocontrolled synthesis of Z-trisubstituted α,β-unsaturated esters through cross-metathesis. acs.orgnih.gov

Another major research avenue is the application of unsaturated esters in the synthesis of complex natural products and biologically active molecules. acs.org Their ability to undergo a wide range of transformations makes them valuable building blocks in total synthesis.

Furthermore, there is growing interest in the enzymatic synthesis and resolution of unsaturated esters. beilstein-journals.orgvulcanchem.com Biocatalysis offers an environmentally friendly alternative to traditional chemical methods and can provide high levels of stereoselectivity. researchgate.net Research is also exploring the oxidation of unsaturated esters, catalyzed by materials like niobium(V) oxide, to produce valuable dicarboxylic acids and other oxygenated compounds. mdpi.com The unique olfactory properties of certain unsaturated esters also drive research in the fragrance and flavor industry. researchgate.net

Chemical Profile of this compound

| Property | Value |

| Molecular Formula | C9H16O2 |

| Molecular Weight | 156.22 g/mol |

| IUPAC Name | ethyl (2E)-5-methylhex-2-enoate |

| CAS Number | 2351-89-5 |

| Boiling Point | 90 °C at 22 mmHg |

| Physical Form | Liquid |

Data sourced from references buyersguidechem.comnih.govsigmaaldrich.com

Synthesis and Manufacturing

A prevalent laboratory-scale synthesis of this compound is the Wittig reaction or its Horner-Wadsworth-Emmons modification. A typical procedure involves the reaction of isovaleraldehyde with a stabilized ylide, such as the one derived from triethyl phosphonoacetate . researchgate.net In this process, a strong base like sodium hydride is used to deprotonate the phosphonate ester, generating a nucleophilic carbanion. This carbanion then reacts with the aldehyde to form the desired α,β-unsaturated ester with predominantly the (E)-stereochemistry. researchgate.net

Another documented method is the esterification of 5-methylhex-2-enoic acid with ethanol in the presence of an acid catalyst.

特性

IUPAC Name |

ethyl (E)-5-methylhex-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-4-11-9(10)7-5-6-8(2)3/h5,7-8H,4,6H2,1-3H3/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBRGZVMBYLXWTE-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2351-89-5 | |

| Record name | Ethyl 5-methylhex-2-enoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002351895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 5-methylhex-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.352 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q. What are the optimized synthetic routes for Ethyl 5-methylhex-2-enoate, and how can reaction conditions be adjusted to improve yield and purity?

this compound is synthesized via a Horner-Wadsworth-Emmons reaction using 3-methylbutanal and ethyl (triphenylphosphoranylidene)acetate. Evidence shows that reaction optimization includes stoichiometric ratios (e.g., 1:1.2 molar ratio of aldehyde to ylide) and purification via silica column chromatography (pentane/Et₂O = 9:1), achieving 96% yield . To enhance purity, monitor reaction progress by TLC (Rf = 0.30 in pentane/Et₂O) and confirm product integrity using ¹H/¹³C NMR and HRMS .

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, HRMS) when characterizing this compound and its derivatives?

Key steps include:

- NMR Analysis : Compare coupling constants (e.g., J = 15.72 Hz for the α,β-unsaturated ester in ¹H NMR ) with literature values. For stereochemical assignments, analyze splitting patterns (e.g., dt vs. dd) and NOE experiments.

- HRMS Validation : Confirm molecular formula using exact mass measurements (e.g., observed m/z 115.0754 for the acid derivative matches calculated values ).

- Cross-Referencing : Compare data with structurally similar compounds, such as ethyl (2E)-5-(methoxycarbonylamino)-5-methylhex-2-enoate, to identify functional group shifts .

Q. What methodologies ensure reproducibility in saponification reactions converting this compound to (E)-5-methylhex-2-enoic acid?

Use LiOH·H₂O in aqueous THF at 0°C to room temperature, ensuring a 3:1 molar excess of LiOH to ester. Monitor reaction completion via TLC (Rf = 0.16 in hexane/ethyl acetate = 9:1) and isolate the acid via acidification and extraction. This method achieves >99% yield . Document solvent ratios, temperature gradients, and drying times to mitigate batch-to-batch variability.

Advanced Research Questions

Q. How do structural analogs of this compound influence its reactivity in organic transformations, and what computational tools can predict these interactions?

Analogs like ethyl 5,5-ethylendioxy-3-methylhex-2-(E)-enoate exhibit altered reactivity due to electron-withdrawing groups or ring strain . Use density functional theory (DFT) to model transition states and predict regioselectivity in reactions (e.g., Diels-Alder). Software like Gaussian or ORCA can calculate frontier molecular orbitals (HOMO/LUMO) to explain nucleophilic/electrophilic behavior. Validate predictions with experimental kinetic studies .

Q. What strategies validate the stereochemical integrity of this compound during synthetic modifications (e.g., hydrogenation or epoxidation)?

- Chiral Chromatography : Employ chiral stationary phases (e.g., Chiralcel OD-H) to resolve enantiomers.

- Vibrational Circular Dichroism (VCD) : Compare experimental and computed spectra to confirm absolute configuration.

- X-ray Crystallography : If crystalline derivatives are obtainable, use SHELXL for refinement . For non-crystalline samples, correlate NOESY data with computational models .

Q. How can researchers design experiments to investigate the role of this compound in enzymatic or catalytic processes?

- Enzyme Inhibition Assays : Test the compound against crotonyl-CoA carboxylase/reductase (CCR) homologs, as seen in icumazole biosynthesis studies . Use kinetic assays (e.g., UV-Vis monitoring NADPH depletion) and ITC for binding affinity measurements.

- Catalytic Applications : Study its use as a ligand in asymmetric catalysis. Screen metal complexes (e.g., Rh or Ru) for hydrogenation reactions and analyze enantiomeric excess (ee) via chiral GC .

Methodological and Reproducibility Considerations

Q. What protocols ensure ethical and reproducible reporting of research involving this compound?

- Data Transparency : Publish raw NMR (FID files), HRMS spectra, and chromatograms in supplementary materials. Use platforms like Zenodo for open-access data .

- Software Documentation : For structural analysis, specify SHELX versions (e.g., SHELXL-2018) and refinement parameters (e.g., R-factors) .

- Reagent Traceability : Report CAS numbers and supplier batch IDs for critical reagents (e.g., ethyl (triphenylphosphoranylidene)acetate) to address variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。